1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-pyridin-3-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-15-6-7-16-17(10-15)26-19(22-16)23-9-3-4-13(12-23)18(24)21-14-5-2-8-20-11-14/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGNNSYQYUJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, also known by its CAS number 1421516-99-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a methoxybenzo[d]thiazole moiety with a pyridinyl piperidine backbone, which may contribute to its pharmacological properties.
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.5 g/mol
- Structural Characteristics : The compound has a methoxy group positioned on the benzo[d]thiazole ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in apoptosis induction and cell cycle regulation.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
-
Cell Line Studies : Initial investigations have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- HepG2 Cells : Exhibited IC50 values indicating strong growth inhibition.
- A549 Cells : Showed reduced proliferation rates and induced apoptosis.
- Mechanism Insights : The compound appears to affect cell cycle progression and may activate apoptotic pathways, although specific molecular targets remain to be fully elucidated .
Antimicrobial Activity
- Bacterial Studies : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .
- Comparative Efficacy : In comparative studies, the compound's antimicrobial activity was evaluated against standard antibiotics, revealing a potential role as an alternative therapeutic agent in treating resistant bacterial strains.
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/Effect Observed |
|---|---|---|
| Anticancer | HepG2 (liver cancer) | IC50 < 0.25 µM |
| A549 (lung cancer) | Significant growth inhibition | |
| Antimicrobial | Staphylococcus aureus (Gram+) | Effective at low concentrations |
| Escherichia coli (Gram-) | Comparable to standard antibiotics |
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Scientific Research Applications
Research indicates that 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves the regulation of key signaling pathways related to cell cycle arrest and apoptosis.
- Antimicrobial Effects : The compound's structural characteristics suggest potential antibacterial properties, especially against Gram-positive bacteria. Similar benzothiazole derivatives have been reported to exhibit significant antimicrobial activity, which could be explored further for developing new antibiotics.
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have demonstrated the effectiveness of compounds similar to this compound:
- A study investigating the anticancer properties of benzothiazole derivatives found that certain compounds exhibited IC50 values as low as 25 nM against gastric cancer cell lines, indicating strong antiproliferative activity .
- Another research highlighted the role of similar compounds in regulating AMPK phosphorylation and activating downstream signaling proteins that contribute to cell cycle arrest in a p53-dependent manner .
Q & A
Q. What established synthetic routes are available for synthesizing this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including:
- Core formation : Coupling the benzo[d]thiazole moiety with a piperidine backbone via nucleophilic substitution or amide bond formation. Ethanol or DMF under reflux (~80–120°C) is commonly used for solubility and reactivity .
- Functionalization : Introducing the pyridin-3-yl group via Suzuki-Miyaura coupling or direct alkylation. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are employed .
- Purification : Recrystallization (ethanol/water) or flash chromatography (silica gel, DCM/EtOAc gradients) ensures >95% purity . Key Tip: Monitor reaction progress with TLC and confirm intermediates via H NMR .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm), piperidine carbons (δ 40–60 ppm), and amide carbonyls (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 384.1489) .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Anticancer Activity : MTT assays (IC values) against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., CDK7) or EGFR, with IC determination .
- Cytotoxicity : Compare activity against non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or CDK7). Compare results with experimental IC values .
- Dynamic Simulations : Perform MD simulations (GROMACS) to assess binding stability. For example, RMSD >2 Å may indicate poor target engagement .
- Experimental Validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance solubility. Hydrolysis in vivo regenerates the active compound .
- Lipophilicity Optimization : Replace methoxy groups with trifluoromethyl to balance LogP (target 2–3) .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots. Block vulnerable sites (e.g., methyl substitution on piperidine) .
Q. How is structure-activity relationship (SAR) analyzed for this compound class?
- Substituent Variation : Compare analogs with modified benzo[d]thiazole (e.g., 6-Cl vs. 6-OCH) to assess impact on IC. Methoxy groups enhance DNA intercalation but reduce solubility .
- Scaffold Hopping : Replace pyridine with pyrimidine to evaluate kinase selectivity. Pyrimidine derivatives show higher CDK7 inhibition .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. A study showed R = 0.89 for EGFR inhibitors .
Q. What methodologies address contradictions in target identification studies?
- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .
- CRISPR Knockout : Validate kinase dependency by comparing activity in wild-type vs. EGFR cells .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
